N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide is a synthetic compound featuring a benzodioxole moiety linked via an ether-oxygen bridge to a propanamide backbone. The molecule also contains an imidazole ring connected through an ethoxyethyl spacer.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-13(25-14-2-3-15-16(10-14)24-12-23-15)17(21)19-5-8-22-9-7-20-6-4-18-11-20/h2-4,6,10-11,13H,5,7-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYPBDFRSWSDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=CN=C1)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide is a complex organic compound that combines imidazole and benzo[d][1,3]dioxole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Imidazole Ring : A five-membered heterocyclic ring known for its biological activity.
- Benzo[d][1,3]dioxole Moiety : A fused bicyclic structure that enhances the compound's interaction with biological targets.
- Propanamide Linkage : This functional group contributes to the compound's solubility and overall stability.
The IUPAC name for this compound is N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide, with a molecular formula of C15H17N3O4.
Antimicrobial Properties
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. The mechanism of action typically involves:
- Cell Membrane Disruption : Imidazole derivatives can integrate into microbial membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The imidazole moiety can chelate metal ions essential for microbial enzyme function, thereby inhibiting growth.
A study highlighted the effectiveness of imidazole derivatives against various bacterial strains, suggesting that this compound may possess similar activity .
Anticancer Activity
The benzo[d][1,3]dioxole component is known for its ability to interact with DNA. This interaction can lead to:
- Inhibition of DNA Replication : By intercalating into the DNA structure, the compound may prevent replication and transcription processes critical for cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through various signaling pathways.
Experimental data suggest that derivatives with similar structures have shown promising anticancer effects in vitro, indicating potential for further investigation into this compound's efficacy .
The biological activity of this compound can be summarized as follows:
| Mechanism | Description |
|---|---|
| Metal Ion Binding | The imidazole ring binds to metal ions, disrupting enzymatic activities. |
| DNA Interaction | The benzo[d][1,3]dioxole moiety intercalates into DNA, affecting replication. |
| Metabolic Inhibition | Inhibits key metabolic pathways in microbes and induces apoptosis in cancer cells. |
Case Study 1: Antimicrobial Efficacy
In a comparative study of various imidazole derivatives, it was found that those with similar structural features to our compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .
Case Study 2: Anticancer Potential
A research article focused on the anticancer properties of benzo[d][1,3]dioxole derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited cancer cell lines in vitro. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several synthesized derivatives in the evidence, particularly those containing benzodioxole, imidazole, and amide functionalities. Below is a detailed comparison:
Structural Analogues with Benzo[d][1,3]dioxol-5-yloxy Moieties
Piperazine/Piperidine Derivatives () :
Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine () and 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205, ) incorporate benzodioxole and amide groups but differ in their core scaffolds (piperidine vs. ethoxyethyl-imidazole). These derivatives exhibit higher molecular complexity, often yielding lower synthetic efficiencies (e.g., 24–90% yields in ) compared to simpler amides .Benzimidazole Derivatives () :
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole () replace the amide group with a benzimidazole core. These derivatives prioritize aromatic stacking interactions, as evidenced by their rigid planar structures and substituent-dependent bioactivity .
Imidazole-Containing Analogues
Hydrazinecarboxamide Derivatives () :
The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () shares the imidazole and benzodioxole motifs but introduces a hydrazinecarboxamide linker. Single-crystal X-ray analysis confirmed its (E)-configuration, highlighting the importance of stereochemistry in similar compounds .- Triazole-Thiazole Hybrids (): Derivatives like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () incorporate triazole and thiazole rings instead of simple imidazole-amide linkers. These hybrids exhibit enhanced polarity and hydrogen-bonding capacity, impacting solubility and receptor binding .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are unavailable in the evidence, key physicochemical trends emerge from analogues:
- Melting Points : Piperazine/piperidine derivatives (e.g., 171–184°C in ) generally exhibit higher melting points than imidazole-amide hybrids, likely due to increased crystallinity from aromatic stacking .
- Synthetic Yields : Amide-linked derivatives (e.g., 65–90% in ) often outperform benzimidazole derivatives (55–82% in ), reflecting the challenges of multi-step heterocyclic synthesis .
Critical Analysis of Structural Differences
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of imidazole and benzodioxole precursors. Key considerations include:
- Inert Atmosphere: Reactions involving moisture-sensitive intermediates (e.g., imidazole alkylation) require nitrogen or argon atmospheres to prevent hydrolysis .
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution reactions due to their ability to stabilize ionic intermediates .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended for isolating pure products .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Rigorous characterization ensures structural fidelity:
- NMR Spectroscopy: - and -NMR confirm the integration of the imidazole, ethoxyethyl, and benzodioxole moieties. For example, the benzodioxole protons appear as a singlet near δ 6.0 ppm, while imidazole protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm .
- Elemental Analysis: Combustion analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced: How can density functional theory (DFT) studies elucidate electronic properties and reaction mechanisms?
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:
- Electrostatic Potential Maps: Identifying nucleophilic/electrophilic sites on the molecule, such as the imidazole nitrogen or benzodioxole oxygen, to predict reactivity .
- Transition-State Modeling: Simulating reaction pathways (e.g., SN2 alkylation) to optimize activation energy and solvent effects .
- Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with kinetic stability; a smaller gap (~4 eV) suggests higher reactivity in biological systems .
Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound's biological activity?
Answer:
SAR studies require a combination of experimental and computational approaches:
- Molecular Docking: Tools like AutoDock Vina predict binding affinities to targets (e.g., cyclooxygenase-2 or cytochrome P450 enzymes). The benzodioxole group may occupy hydrophobic pockets, while the imidazole interacts with catalytic residues .
- Bioisosteric Replacement: Substituting the ethoxyethyl linker with thioether or amide groups can modulate solubility and target selectivity .
- In Vitro Assays: Enzyme inhibition assays (IC) and cytotoxicity screening (e.g., MTT on cancer cell lines) validate computational predictions .
Advanced: How should researchers address contradictory data in biological activity studies?
Answer:
Discrepancies often arise from experimental variability or target promiscuity. Mitigation strategies include:
- Dose-Response Curves: Ensure assays cover a wide concentration range (nM–μM) to account for non-linear effects .
- Proteomic Profiling: Use techniques like thermal shift assays to identify off-target interactions that may explain divergent results .
- Crystallography: Resolve co-crystal structures of the compound bound to its primary target to confirm binding modes .
Advanced: What are the challenges in scaling up synthesis, and how can reactor design address them?
Answer:
Scale-up challenges include heat dissipation and byproduct formation. Solutions involve:
- Flow Chemistry: Continuous flow reactors improve heat control and reduce side reactions in exothermic steps (e.g., imidazole alkylation) .
- Membrane Separation: Nanofiltration membranes selectively remove unreacted precursors, enhancing yield .
- Process Analytical Technology (PAT): Real-time monitoring (e.g., in-line FTIR) ensures reaction completion and minimizes batch variability .
Advanced: How can metabolic stability and toxicity be predicted early in development?
Answer:
- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) to measure half-life () and identify major metabolites via LC-MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
- In Silico Tools: Software like ADMET Predictor estimates hepatotoxicity and Ames mutagenicity based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
